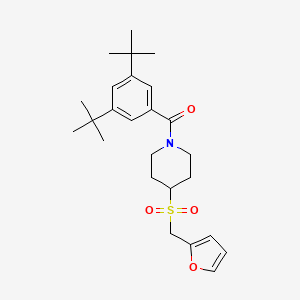

1-Methyl-4-(trifluoromethyl)imidazol-2-amine;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Molecular Structure Analysis

The molecular weight of 1-methyl-4-(trifluoromethyl)-1H-imidazol-2-amine is 165.12 . The Inchi Code is 1S/C5H6F3N3/c1-11-2-3(5(6,7)8)10-4(11)9/h2H,1H3,(H2,9,10) .Applications De Recherche Scientifique

Imidazole Derivatives in Medical Research

Imidazole derivatives, such as imiquimod, exemplify the therapeutic potential of this chemical class. Imiquimod, a non-nucleoside imidazoquinolinamine, activates the immune system through the localized induction of cytokines. Despite lacking inherent antiviral or antiproliferative activity in vitro, imiquimod stimulates onsite cytokine secretion in vivo, demonstrating immunoregulatory, antiviral, antiproliferative, and antitumor activities. Such immune response modifiers represent innovative topical agents for treating various cutaneous diseases, including genital warts, genital herpes, and basal cell carcinoma, highlighting the medical research applications of imidazole derivatives (Syed, 2001).

Imidazole Derivatives in Corrosion Inhibition

In the petroleum industry, imidazole and its derivatives serve as effective corrosion inhibitors due to their low toxicity and environmental friendliness. These compounds, characterized by a 5-membered heterocyclic ring and a pendant side chain, adsorb onto metal surfaces, offering protection against corrosion. This application underscores the value of imidazole derivatives in industrial research, particularly in enhancing the longevity and reliability of metallic structures in corrosive environments (Sriplai & Sombatmankhong, 2023).

Imidazole Derivatives in Environmental Science

The study of the environmental impact and degradation of chemicals also benefits from research on imidazole derivatives. For example, the degradation products of nitrogen-containing compounds like imidazoles are of significant interest in environmental science. Advanced oxidation processes (AOPs) have been found effective in mineralizing these compounds, which are resistant to conventional degradation. This research area is crucial for developing technologies to mitigate the environmental footprint of nitrogen-containing amino and azo compounds, further illustrating the scientific research applications of imidazole derivatives (Bhat & Gogate, 2021).

Safety and Hazards

Propriétés

IUPAC Name |

1-methyl-4-(trifluoromethyl)imidazol-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F3N3.ClH/c1-11-2-3(5(6,7)8)10-4(11)9;/h2H,1H3,(H2,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRJXVZWQVZEFMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1N)C(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClF3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-4-(trifluoromethyl)-1H-imidazol-2-amine hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-Dimethylphenyl)-2,2-difluoro-6-azaspiro[2.5]octane-6-carboxamide](/img/structure/B2846707.png)

![6-(4-Hydroxyphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2846708.png)

![N-(3-chloro-4-methylphenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2846714.png)

![(Z)-3-methyl-4-((4-(6-methylbenzo[d]thiazol-2-yl)phenyl)amino)-4-oxobut-2-enoic acid](/img/structure/B2846718.png)

![3-(4-Chlorophenyl)-5-methyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2846721.png)